molecular formula C42H86Cl7N7O29 B11931213 Chitoheptaose (heptahydrochloride)

Chitoheptaose (heptahydrochloride)

Cat. No.: B11931213
M. Wt: 1401.3 g/mol
InChI Key: LZTOWEFZDLXZFB-KWMOADEZSA-N
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Description

Chitoheptaose (heptahydrochloride) is a chitosan oligosaccharide, which is a derivative of chitin. It is composed of seven D-glucosamine units linked by β(1→4) glycosidic bonds. This compound is known for its antioxidant, anti-inflammatory, antiapoptotic, and cardioprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Chitoheptaose (heptahydrochloride) can be synthesized through the partial hydrolysis of chitosan, which is derived from chitin. The hydrolysis process involves the use of acids or enzymes to break down chitosan into smaller oligosaccharides. The resulting chitoheptaose is then treated with hydrochloric acid to form the heptahydrochloride salt .

Industrial Production Methods: Industrial production of chitoheptaose (heptahydrochloride) involves modern separation technologies such as integrated membrane separation, adsorption, distribution, gel exclusion, and ion exchange. These methods ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Chitoheptaose (heptahydrochloride) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into its corresponding alcohols.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products: The major products formed from these reactions include various derivatives of chitoheptaose, such as its oxidized, reduced, or substituted forms .

Scientific Research Applications

Chitoheptaose (heptahydrochloride) has a wide range of applications in scientific research:

Comparison with Similar Compounds

Chitoheptaose (heptahydrochloride) is unique among chitosan oligosaccharides due to its specific degree of polymerization and its heptahydrochloride form. Similar compounds include:

  • Chitotetraose tetrahydrochloride
  • Chitobiose dihydrochloride
  • Chitopentaose pentahydrochloride
  • Chitohexaose hexahydrochloride
  • Chitotriose trihydrochloride

These compounds share similar properties but differ in their degree of polymerization and specific applications .

Properties

Molecular Formula

C42H86Cl7N7O29

Molecular Weight

1401.3 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-amino-4-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-5-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5,6-trihydroxyhexanal;heptahydrochloride

InChI

InChI=1S/C42H79N7O29.7ClH/c43-9(1-50)23(59)31(10(58)2-51)73-38-18(45)26(62)33(12(4-53)68-38)75-40-20(47)28(64)35(14(6-55)70-40)77-42-22(49)30(66)36(16(8-57)72-42)78-41-21(48)29(65)34(15(7-56)71-41)76-39-19(46)27(63)32(13(5-54)69-39)74-37-17(44)25(61)24(60)11(3-52)67-37;;;;;;;/h1,9-42,51-66H,2-8,43-49H2;7*1H/t9-,10+,11+,12+,13+,14+,15+,16+,17+,18+,19+,20+,21+,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35+,36+,37-,38-,39-,40-,41-,42-;;;;;;;/m0......./s1

InChI Key

LZTOWEFZDLXZFB-KWMOADEZSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)N)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)N)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)N)O[C@@H]5[C@H](O[C@H]([C@@H]([C@H]5O)N)O[C@@H]6[C@H](O[C@H]([C@@H]([C@H]6O)N)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)OC4C(OC(C(C4O)N)OC5C(OC(C(C5O)N)OC6C(OC(C(C6O)N)OC(C(CO)O)C(C(C=O)N)O)CO)CO)CO)CO)CO)N)O)O)O.Cl.Cl.Cl.Cl.Cl.Cl.Cl

Origin of Product

United States

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